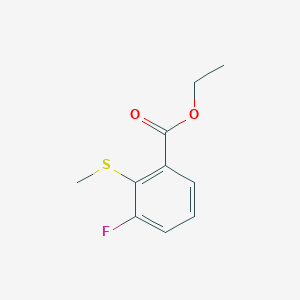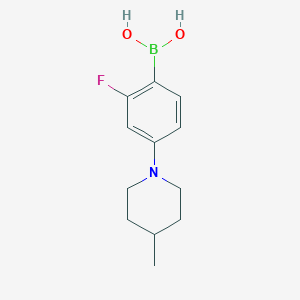![molecular formula C30H42O4 B14084806 1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ochraceolide C is a triterpene lactone compound that belongs to the Celastraceae family. It is part of a group of cytotoxic lupane lactones, which have been isolated from various plants within this family. Ochraceolide C has garnered attention due to its significant biological activities, including cytotoxicity against various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ochraceolide C typically involves the extraction from natural sources, such as the stem bark of plants in the Celastraceae family. The extraction process often uses solvents like dichloromethane. The compound can then be purified through various chromatographic techniques .
Industrial Production Methods
Industrial production of ochraceolide C is less common due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
化学反応の分析
Types of Reactions
Ochraceolide C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving ochraceolide C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .
科学的研究の応用
Ochraceolide C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of triterpene lactones.
Biology: Ochraceolide C is used in biological studies to investigate its cytotoxic effects on various cell lines.
Medicine: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of ochraceolide C involves its interaction with cellular targets, leading to the inhibition of key pathways involved in cell proliferation and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, ochraceolide C can inhibit the activity of enzymes involved in cell signaling, further contributing to its cytotoxic effects .
類似化合物との比較
Ochraceolide C can be compared with other similar compounds, such as:
Ochraceolide A: Another triterpene lactone with similar cytotoxic properties.
Ochraceolide B: Shares structural similarities with ochraceolide C but may have different biological activities.
Ochraceolide D and E: Other members of the ochraceolide family, each with unique structural features and biological activities.
Ochraceolide C stands out due to its potent cytotoxic effects and its potential as a lead compound for the development of new anticancer agents.
特性
分子式 |
C30H42O4 |
|---|---|
分子量 |
466.7 g/mol |
IUPAC名 |
1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione |
InChI |
InChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3 |
InChIキー |
BZYBPXXQSABSLD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)




![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)





